molecular formula C4H2BrFS B1627332 2-Bromo-5-fluorothiophene CAS No. 32415-41-1

2-Bromo-5-fluorothiophene

Cat. No.: B1627332
CAS No.: 32415-41-1
M. Wt: 181.03 g/mol
InChI Key: WMCDDNAETBQBMJ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorothiophene is an organofluorine compound with the molecular formula C4H2BrFS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of bromine and fluorine atoms at the 2 and 5 positions of the thiophene ring, respectively . This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.

Scientific Research Applications

Biochemical Analysis

Biochemical Properties

2-Bromo-5-fluorothiophene plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating halogenation and fluorination reactions. The compound’s bromine and fluorine atoms can form strong bonds with biomolecules, influencing their reactivity and stability. For instance, this compound can act as a substrate for halogenase enzymes, which catalyze the incorporation of halogen atoms into organic compounds .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in the activity of key metabolic pathways, potentially affecting cell growth and proliferation . Additionally, this compound may impact the expression of genes involved in stress response and detoxification processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. For example, this compound can inhibit the activity of certain dehalogenase enzymes, preventing the removal of halogen atoms from organic molecules . This inhibition can lead to the accumulation of halogenated compounds within cells, affecting various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including cellular stress and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific concentration levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can affect metabolic flux and alter the levels of key metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms, where it binds to membrane transporters and is translocated into the cytoplasm . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its biochemical activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . This localization can enhance the compound’s ability to interact with mitochondrial enzymes and proteins, influencing cellular energy production and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluorothiophene typically involves the bromination and fluorination of thiophene derivatives. One common method is the direct bromination of 5-fluorothiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-fluorothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Organolithium reagents, Grignard reagents, and strong bases like sodium hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and stannanes.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution Products: Various substituted thiophenes depending on the nucleophile used.

    Coupling Products: Biaryl or vinyl-thiophene derivatives.

    Oxidation Products: Thiophene sulfoxides and sulfones.

    Reduction Products: Dihydrothiophenes.

Comparison with Similar Compounds

  • 2-Bromo-3-fluorothiophene
  • 2-Bromo-4-fluorothiophene
  • 2-Chloro-5-fluorothiophene
  • 2-Iodo-5-fluorothiophene

Comparison: 2-Bromo-5-fluorothiophene is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and the types of reactions it undergoes. Compared to other halogenated thiophenes, it offers a distinct balance of electronic effects and steric hindrance, making it particularly useful in certain synthetic applications and materials science .

Properties

IUPAC Name

2-bromo-5-fluorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrFS/c5-3-1-2-4(6)7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCDDNAETBQBMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564009
Record name 2-Bromo-5-fluorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32415-41-1
Record name 2-Bromo-5-fluorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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